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Compound of Interest

Compound Name: 4,4,4-Trifluorobutan-2-ol

Cat. No.: B021308

An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trifluorobutan-2-ol

Introduction

4,4,4-Trifluorobutan-2-ol is a fluorinated secondary alcohol that has garnered significant
interest within the scientific community, particularly in the fields of medicinal chemistry and
materials science. Its structure, featuring a chiral center adjacent to a trifluoromethyl (CFs)
group, makes it a valuable stereogenic building block. The incorporation of the CFs moiety into
organic molecules can profoundly influence their physicochemical and biological properties,
often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a
comprehensive overview of the synthesis, properties, and applications of 4,4,4-Trifluorobutan-
2-ol, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in
synthesis and application.

Key Physical and Chemical Properties

The properties of 4,4,4-Trifluorobutan-2-ol are summarized in the table below, compiled from
authoritative chemical databases.[1]
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Property Value

IUPAC Name 4,4,4-trifluorobutan-2-ol

CAS Number 101054-93-7[1]

Molecular Formula CaH7F30[1]

Molecular Weight 128.09 g/mol [1]

Appearance Liquid

Boiling Point 118-119 °CJ[2]

SMILES CC(CC(F)(F)F)O[1]

InChlKey MZYWEUWEIXJBPQ-UHFFFAOYSA-N[1]

Synthesis Methodologies

The synthesis of 4,4,4-Trifluorobutan-2-ol can be accomplished through several strategic
routes. The choice of method often depends on the desired scale, stereochemical outcome,
and availability of starting materials.

Method 1: Reduction of 4,4,4-Trifluorobutan-2-one

The most direct and common laboratory-scale synthesis involves the reduction of the
corresponding ketone, 4,4,4-Trifluorobutan-2-one. This approach is efficient and allows for both
racemic and enantioselective preparations.

Causality of Reagent Choice:

e Sodium borohydride (NaBHa4): A mild and selective reducing agent, ideal for reducing
ketones without affecting other sensitive functional groups. It is safer and easier to handle
than more powerful hydrides.

e Lithium aluminum hydride (LiAlH4): A much stronger reducing agent. While effective, it is less
selective and highly reactive with protic solvents, requiring anhydrous conditions and careful
handling.
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Asymmetric Reduction: For drug development applications, obtaining enantiomerically pure
(S)- or (R)-4,4,4-Trifluorobutan-2-ol is often essential. This is achieved through asymmetric
reduction using chiral catalysts or enzymes, which can provide high enantiomeric excess (ee).

Experimental Protocol: Racemic Synthesis via Ketone Reduction

e Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4,4,4-
Trifluorobutan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol at 0 °C (ice
bath).

e Reduction: Sodium borohydride (NaBHa4) (1.1 eq) is added portion-wise to the stirred
solution, maintaining the temperature at 0 °C.

o Reaction Monitoring: The reaction is stirred for 1-2 hours and monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully
consumed.

e Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous
solution of ammonium chloride (NH4Cl).

o Extraction: The product is extracted from the aqueous layer using an organic solvent like
ethyl acetate or dichloromethane.

 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The crude product can be purified by distillation
to yield pure 4,4,4-Trifluorobutan-2-ol.
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Caption: Reduction of a trifluoromethyl ketone to the corresponding alcohol.

Method 2: Grignard Reaction Pathway
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An alternative approach involves the construction of the carbon skeleton using a Grignard
reaction. This method is valuable when the corresponding ketone is not readily available.

Reaction Logic: This pathway utilizes a nucleophilic attack of a methyl Grignard reagent on
3,3,3-trifluoropropanal. The resulting alkoxide is then protonated during an aqueous workup to
yield the final secondary alcohol.

Experimental Protocol: Grignard Synthesis

e Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
Nitrogen or Argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether
or THF. A small amount of methyl iodide is added to initiate the reaction. The remaining
methyl iodide (1.0 eq) is added dropwise to maintain a gentle reflux.

o Aldehyde Addition: The freshly prepared methylmagnesium iodide solution is cooled to 0 °C.
A solution of 3,3,3-trifluoropropanal (1.0 eq) in the same anhydrous solvent is added
dropwise.

o Reaction: The mixture is allowed to warm to room temperature and stirred for several hours
until the aldehyde is consumed (monitored by TLC/GC).

e Workup: The reaction is quenched by the slow addition of saturated aqueous NHa4Cl.

 Purification: The product is extracted, dried, and purified via distillation as described in
Method 1.

Method 3: Industrial-Scale Synthesis Route

A patented method suitable for larger-scale production starts from 3-halogen-1,1,1-
trifluoropropane.[3] This multi-step process avoids some of the limitations of the previous
methods and offers a stable and reliable yield for kilogram-scale amplification.[3]
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Caption: Multi-step synthesis pathway from a halogenated precursor.[3]

Applications in Drug Development and Research

The trifluoromethyl group is a key pharmacophore. Its high electronegativity and steric profile
can significantly alter a molecule's properties:

o Metabolic Stability: The C-F bond is exceptionally strong, making the CFs group resistant to
oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a
drug.

 Lipophilicity: The CFs group increases the lipophilicity of a molecule, which can improve its
ability to cross cell membranes.

e Binding Interactions: The group can participate in unique non-covalent interactions with
biological targets, potentially enhancing binding affinity and selectivity.

4,4,4-Trifluorobutan-2-ol serves as a crucial chiral precursor for synthesizing complex
molecules where these properties are desired. For instance, related trifluoromethylated
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structures are key components in the synthesis of potent enzyme inhibitors, such as inhibitors
for monoamine oxidase A (MAO-A).[4] The enantioselective synthesis of such building blocks is
paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).[5][6]

Safety and Handling

Proper handling of 4,4,4-Trifluorobutan-2-ol is essential due to its potential hazards.
Information is derived from standard Safety Data Sheets (SDS).[7][8]

e Hazards: The compound is generally flammable and may form explosive mixtures with air.[7]
[8] It can cause skin and serious eye irritation. Inhalation of vapors may cause respiratory
irritation.

o Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood.
Wear appropriate PPE, including:

o Tightly fitting safety goggles or a face shield.[7]
o Chemical-resistant gloves (e.g., nitrile).
o A protective lab coat.

o Handling Precautions: Keep away from heat, sparks, open flames, and other ignition
sources.[7][8] Use non-sparking tools and take precautionary measures against static
discharge.[7]

o Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7]
e First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical
attention.[7][8]

o Skin: Wash off immediately with plenty of soap and water.[8]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and
seek medical attention.[7][8]
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o Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[7]

Conclusion

4,4,4-Trifluorobutan-2-ol is a cornerstone building block for modern organic and medicinal
chemistry. Its synthesis, particularly via enantioselective routes, provides access to valuable
chiral intermediates for drug discovery and materials science. A thorough understanding of its
properties, synthesis, and handling protocols is crucial for harnessing its full potential in a safe
and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021308#4-4-4-trifluorobutan-2-ol-synthesis-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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